2-Tetradecanone, also known as Tetradecan-2-one, is a 14-carbon methyl ketone commonly found in nature. It often contributes to the aroma and flavor profiles of various plants and fruits [, ]. In scientific research, 2-Tetradecanone has garnered attention for its role as a pheromone, particularly in insects [, ]. Its use as a potential biomarker for diseases like lung cancer is also being explored [].
Synthesis Analysis
Wacker Oxidation: This method uses a Palladium chloride/Copper(II) chloride catalytic system to oxidize 1-Tetradecene in a solution of DMA and H2O under oxygen atmosphere []. This method provides high yield (93%) and selectivity for 2-Tetradecanone without producing olefinic isomers.
Microbial Oxidation: Certain bacteria, like Corynebacterium equi, can oxidize 2-tetradecanol to 2-Tetradecanone with high conversion rates (nearly 100%) in organic solvents like isooctane [].
Chemical Reactions Analysis
Oxidation: Can be further oxidized to carboxylic acids. For example, microbial oxidation can produce tetradecanoic acid [].
Mechanism of Action
Pheromone: Acts as a signaling molecule, triggering behavioral responses in target insects, such as attracting males for mating [].
Biomarker: While the exact mechanism is still under investigation, its presence in exhaled breath or biofluids could be linked to altered metabolic processes in diseased states [].
Applications
Pest Management: Utilized as a sex pheromone lure in traps to monitor and manage infestations of the cranberry pest, Hoplia equina []. This method has shown promising results in reducing pest populations while minimizing harm to non-target insects, including pollinators.
Food and Flavor Industry: Found naturally in various fruits and plants, contributing to their aroma profile []. It can be used as a flavoring agent in food products.
Biomarker Research: Investigated as a potential volatile organic compound (VOC) biomarker for lung cancer []. Differences in the production or consumption of 2-Tetradecanone by cancer cells compared to normal cells are being studied.
Related Compounds
1-Tetradecene
Relevance: 1-Tetradecene can be converted to 2-Tetradecanone via Wacker oxidation using a palladium chloride/copper(II) chloride catalytic system []. This reaction highlights a direct synthetic relationship between the two compounds.
Tetradecan-2-ol
Relevance: Tetradecan-2-ol is a potential precursor to 2-Tetradecanone through oxidation. The Penicillium species studied for its ability to oxidize n-tetradecane can produce Tetradecan-2-ol as an intermediate []. This suggests a metabolic pathway connecting these compounds.
Dodecan-1-ol
Relevance: Similar to Tetradecan-2-ol, Dodecan-1-ol is produced by the Penicillium species during the oxidation of n-tetradecane []. While structurally similar to 2-Tetradecanone, the presence of the terminal hydroxyl group differentiates its chemical properties.
Tetradecanoic acid
Relevance: Tetradecanoic acid is produced by the fungus Cunninghamella blakesleeana during the oxidation of n-tetradecane []. Although structurally related to 2-Tetradecanone, the carboxylic acid functional group significantly alters its chemical properties.
13-Tetradecenoic acid
Relevance: Similar to Tetradecanoic acid, 13-Tetradecenoic acid is produced by the fungus Cunninghamella blakesleeana, but during the oxidation of 1-Tetradecene []. Both 13-Tetradecenoic acid and 2-Tetradecanone are products of fungal metabolism, although their structures and functions differ.
2-Tridecanone
Relevance: 2-Tridecanone is structurally similar to 2-Tetradecanone, differing only by one carbon atom in the alkyl chain. It's a component of a cream flavor composition that enhances buttery-flavored food products []. This structural similarity suggests potential overlap in their sensory properties.
2-Pentadecanone
Relevance: 2-Pentadecanone shares structural similarities with 2-Tetradecanone, having one more carbon atom in the alkyl chain. It is also a component of the cream flavor composition alongside 2-Tridecanone []. The presence of both ketones in a flavor profile suggests a potential synergistic effect on sensory perception.
6-Methyl-2-tridecanone
Relevance: Identified as a volatile component in the fruit of Ziziphus mauritiana Lam., 6-Methyl-2-tridecanone shares a similar structure with 2-Tetradecanone but possesses a methyl branch []. This difference may influence its odor and contribute to the fruit's aroma profile.
9-Decenoic acid
Relevance: While structurally distinct from 2-Tetradecanone, 9-Decenoic acid is notable for its inclusion in the same cream flavor composition []. This suggests that, despite the structural differences, 9-Decenoic acid may contribute to a sensory profile that complements or enhances the properties of ketones like 2-Tetradecanone in food applications.
2-Undecanone
Relevance: 2-Undecanone is another component of the cream flavor composition [] and is structurally similar to 2-Tetradecanone but with a shorter alkyl chain. Its presence in the blend further emphasizes the importance of alkyl chain length variation within this chemical class for achieving a desired flavor profile.
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